1-[2-[2-(2-Chloro-4-nitrophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene
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Overview
Description
1-[2-[2-(2-Chloro-4-nitrophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple functional groups, including a chloro group, a nitro group, and several ether linkages
Preparation Methods
The synthesis of 1-[2-[2-(2-Chloro-4-nitrophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-chloro-4-nitrophenol with ethylene glycol to form an intermediate, which is then further reacted with 2-methoxy-4-methylphenol under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[2-[2-(2-Chloro-4-nitrophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene undergoes various chemical reactions due to its functional groups:
Oxidation: The presence of the methoxy group allows for oxidation reactions, potentially forming quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-[2-(2-Chloro-4-nitrophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-[2-(2-Chloro-4-nitrophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ether linkages and chloro group also contribute to its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
1-[2-[2-(2-Chloro-4-nitrophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene can be compared with similar compounds such as:
2-Chloro-4-nitrophenol: Shares the nitro and chloro groups but lacks the ether linkages.
Oxyfluorfen: Contains similar functional groups but has different applications and properties.
2-Chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a methoxy group.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-[2-(2-chloro-4-nitrophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO6/c1-13-3-5-17(18(11-13)23-2)26-10-8-24-7-9-25-16-6-4-14(20(21)22)12-15(16)19/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGLIIPITJWWBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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